![molecular formula C8H18O2Si B1274972 (tert-Butyldimethylsilyloxy)acetaldehyde CAS No. 102191-92-4](/img/structure/B1274972.png)
(tert-Butyldimethylsilyloxy)acetaldehyde
Overview
Description
“(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
It is often used in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product .
Molecular Structure Analysis
The molecular formula of “(tert-Butyldimethylsilyloxy)acetaldehyde” is C8H18O2Si . Its molecular weight is 174.31 .Chemical Reactions Analysis
“(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent that can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis
“(tert-Butyldimethylsilyloxy)acetaldehyde” is a clear colorless to straw-colored liquid . It has a boiling point of 65 °C/17 mmHg and a specific gravity of 0.93 . It is moisture sensitive and heat sensitive .Scientific Research Applications
Aldol Donor
(tert-Butyldimethylsilyloxy)acetaldehyde can act as an aldol donor in the stereocontrolled production of erythrose . This means it can donate an aldehyde or ketone in the presence of a base to form a β-hydroxy aldehyde or ketone, a process that is crucial in the synthesis of many natural products and pharmaceuticals.
Aldol Acceptor
In addition to being an aldol donor, this compound can also act as an aldol acceptor . This means it can accept an aldehyde or ketone from an aldol donor to form a β-hydroxy aldehyde or ketone.
Synthesis of (+)-Ambruticin
(tert-Butyldimethylsilyloxy)acetaldehyde is used as an important reagent in the total synthesis of (+)-ambruticin . Ambruticin is a potent antifungal agent, and its synthesis is of great interest in the field of medicinal chemistry.
Synthesis of (−)-Laulimalide
This compound is also used in the total synthesis of (−)-laulimalide . Laulimalide is a marine natural product that has shown potent cytotoxic activity and is a promising candidate for the development of new anticancer drugs.
Synthesis of (−)-Salinosporamide A
(tert-Butyldimethylsilyloxy)acetaldehyde plays a crucial role in the total synthesis of (−)-salinosporamide A . Salinosporamide A is a potent proteasome inhibitor and is currently in clinical trials for the treatment of cancer.
Synthesis of (+)-Leucascandrolide A
Finally, this compound is used in the total synthesis of (+)-leucascandrolide A . Leucascandrolide A is a marine natural product that has shown significant cytotoxic activity against various cancer cell lines.
Safety And Hazards
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBFFOKESLAUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400520 | |
Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(tert-Butyldimethylsilyloxy)acetaldehyde | |
CAS RN |
102191-92-4 | |
Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (tert-butyldimethylsilyloxy)acetaldehyde useful in carbohydrate synthesis?
A1: (tert-Butyldimethylsilyloxy)acetaldehyde participates in reactions that allow for the construction of complex sugar molecules from simpler starting materials. Specifically:
- Anti-Michael Reactions: It acts as a donor in highly selective anti-Michael reactions with nitroolefins. This step establishes the initial stereochemistry crucial for carbohydrate synthesis.
- Henry Reactions: It serves as an acceptor in subsequent Henry reactions with various aldehydes. This sequence enables the formation of multiple stereocenters, leading to diverse carbohydrate derivatives.
Q2: Can you give an example of how (tert-butyldimethylsilyloxy)acetaldehyde is used to synthesize specific carbohydrates?
A2: Researchers have used (tert-butyldimethylsilyloxy)acetaldehyde to create pyranose derivatives, six-membered ring sugars, with specific configurations:
- Talo- and Manno-Configurations: By controlling the base used in the Henry reaction step (triethylamine vs. 1,8-diazabicyclo[5.4.0]undec-7-ene), researchers can direct the synthesis towards either 3,4-dideoxytalose or 3,4-dideoxymannose derivatives.
Q3: Besides carbohydrate synthesis, are there other applications for this compound?
A3: Yes, (tert-butyldimethylsilyloxy)acetaldehyde has been utilized in the synthesis of other biologically relevant molecules.
- Iminosugar Derivatives: It has been employed in organocatalytic reactions to synthesize iminosugar derivatives with multiple stereocenters. These compounds are of interest due to their potential therapeutic applications.
- Palau'amine Synthesis: Researchers working towards the synthesis of the complex marine alkaloid palau'amine used (tert-butyldimethylsilyloxy)acetaldehyde in a Morita-Baylis-Hillman reaction as a step towards constructing the molecule's challenging cyclopentane core.
Q4: Is (tert-butyldimethylsilyloxy)acetaldehyde used to make any biologically active molecules directly?
A4: While not directly used to synthesize the final product, it plays a role in synthesizing precursors to biologically active molecules. One example is its use in preparing the trifluoromethyl analog of (4S)-4,5-dihydroxy-2,3-pentanedione [(4S)-DPD]. (4S)-DPD is the metabolic precursor to the bacterial quorum sensing autoinducer AI-2. While the synthesized analog showed weaker activity than natural DPD, it highlights the compound's utility in exploring structure-activity relationships in biological systems.
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